

Synthesis and Characterization of 2-Methoxy-4-methylbenzyl bromide: A Comprehensive Technical Guide

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Compound of Interest

| | |
|----------------|----------------------------------|
| Compound Name: | 2-Methoxy-4-methylbenzyl bromide |
| CAS No.: | 122488-82-8 |
| Cat. No.: | B3039623 |

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Introduction

In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, substituted benzyl halides serve as indispensable electrophilic building blocks. Specifically, **2-Methoxy-4-methylbenzyl bromide** (CAS: 122488-82-8) is a highly versatile intermediate utilized for the installation of the 2-methoxy-4-methylbenzyl moiety via

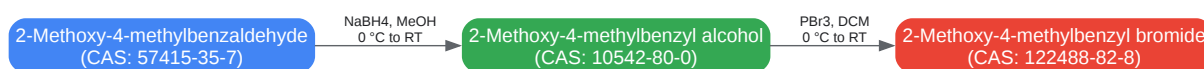
alkylation, cross-coupling reactions, and the protection of heteroatoms [1, 2].

Its structural features—an electron-donating methoxy group and a para-methyl group relative to the benzylic position—render the benzylic carbon highly reactive. However, this same electron-rich aromatic system makes the molecule prone to side reactions (such as ether cleavage or Friedel-Crafts self-alkylation) if not handled under strictly controlled conditions. This whitepaper details a highly efficient, scalable, and regioselective two-step synthetic workflow, moving from a commercially available benzaldehyde precursor through a benzyl alcohol intermediate [3, 4].

Retrosynthetic Analysis and Strategic Pathway Selection

When designing the synthesis of **2-Methoxy-4-methylbenzyl bromide**, two primary routes are typically evaluated:

- **Radical Bromination (Suboptimal):** Direct Wohl-Ziegler bromination of 2-methoxy-1,4-dimethylbenzene using N-bromosuccinimide (NBS). While this route is one step, it suffers from poor regioselectivity. The reaction yields statistical mixtures of bromination at the 1-methyl and 4-methyl positions, necessitating complex and low-yielding chromatographic separations.
- **Reduction-Halogenation (Preferred):** Starting from 2-methoxy-4-methylbenzaldehyde, a chemoselective reduction yields 2-methoxy-4-methylbenzyl alcohol, followed by nucleophilic bromination. This route is entirely regioselective, highly scalable, and avoids the generation of structural isomers.



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Two-step synthetic workflow from 2-methoxy-4-methylbenzaldehyde to the target benzyl bromide.

Experimental Methodologies

As a self-validating system, the following protocols include built-in analytical checkpoints to ensure reaction completion and purity before proceeding to the subsequent step.

Step 1: Chemoselective Reduction to 2-Methoxy-4-methylbenzyl alcohol

Causality & Rationale: Sodium borohydride (

) is selected over Lithium aluminum hydride (

) due to its milder nature and excellent chemoselectivity for aldehydes. It completely avoids the rigorous anhydrous conditions required for

, prevents over-reduction, and simplifies the aqueous workup, making it significantly safer for scale-up operations [4].

Protocol:

- Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and an argon balloon.
- Dissolution: Dissolve 2-methoxy-4-methylbenzaldehyde (15.0 g, 100 mmol) in 150 mL of absolute methanol. Cool the solution to 0 °C using an ice-water bath.
- Reagent Addition: Add (4.54 g, 120 mmol, 1.2 eq) portion-wise over 30 minutes. The slow addition controls the exothermic hydrogen gas evolution.
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
- Checkpoint (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The aldehyde () must completely disappear, replaced by the more polar alcohol ().
- Workup: Quench the reaction carefully with 20 mL of saturated aqueous to destroy excess hydride. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate to yield the alcohol as a colorless oil (approx. 14.8 g, 97% yield).

Step 2: Nucleophilic Bromination to 2-Methoxy-4-methylbenzyl bromide

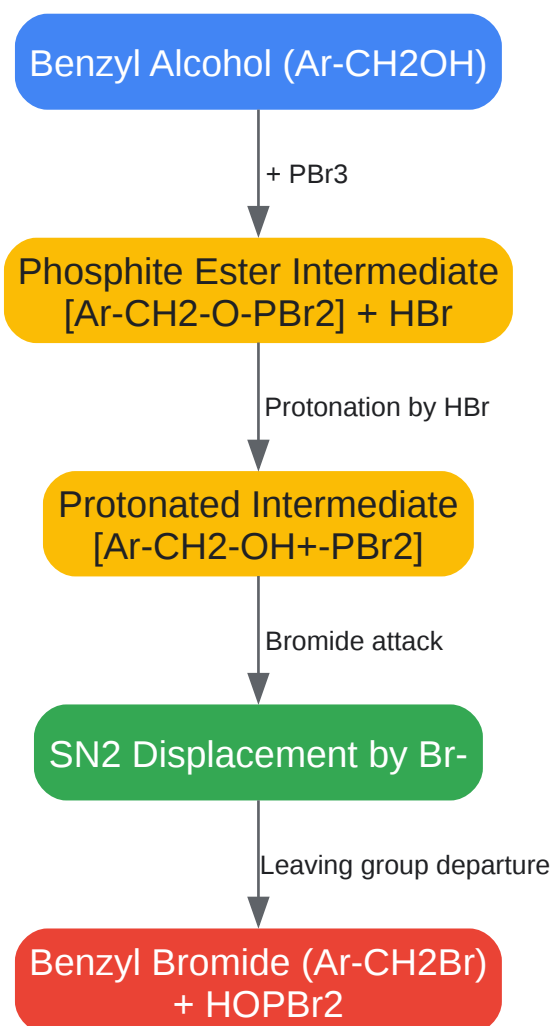
Causality & Rationale: The conversion of the benzyl alcohol to the benzyl bromide must be executed carefully to avoid cleavage of the aryl methyl ether. Concentrated aqueous

hydrobromic acid (HBr) is avoided because strong acids at elevated temperatures readily cleave methoxy groups, yielding a phenol byproduct. Phosphorus tribromide (

) in anhydrous dichloromethane (DCM) at 0 °C provides mild, atom-economical conditions that strictly preserve the ether linkage [1].

Protocol:

- Setup: In a flame-dried 500 mL flask under argon, dissolve 2-Methoxy-4-methylbenzyl alcohol (14.0 g, 92 mmol) in 150 mL of anhydrous DCM. Cool strictly to 0 °C.
- Reagent Addition: Dissolve (9.96 g, 3.5 mL, 36.8 mmol, 0.4 eq) in 20 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes. (Note: 1 mole of can theoretically brominate 3 moles of alcohol; 0.4 eq provides the necessary slight excess).
- Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour.
- Checkpoint (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). The alcohol () should convert entirely to the less polar bromide ().
- Workup: Cool the reaction back to 0 °C and quench slowly with 50 mL of ice-cold water. Separate the organic layer and extract the aqueous layer with DCM (mL). Wash the combined organic layers with saturated (to neutralize residual acid) and brine. Dry over and concentrate under reduced pressure.
- Purification: Flash column chromatography (Hexanes/EtOAc 95:5) yields pure **2-Methoxy-4-methylbenzyl bromide** as a white solid or heavy oil (approx. 17.8 g, 90% yield) [2, 3].



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Mechanism of PBr₃-mediated bromination highlighting the phosphite ester intermediate.

Characterization and Analytical Data

Rigorous characterization is required to confirm the identity and purity of the synthesized compound. The most diagnostic indicator of successful transformation is the behavior of the benzylic protons in the

NMR spectrum.

Table 1: Physicochemical Properties of Workflow Compounds

| Compound | CAS Number | Molecular Weight | Physical State |
|----------------------------------|-------------|------------------|-------------------------|
| 2-Methoxy-4-methylbenzaldehyde | 57415-35-7 | 150.18 g/mol | Pale yellow liquid |
| 2-Methoxy-4-methylbenzyl alcohol | 10542-80-0 | 152.19 g/mol | Colorless oil / solid |
| 2-Methoxy-4-methylbenzyl bromide | 122488-82-8 | 215.09 g/mol | White solid / heavy oil |

Table 2: Spectroscopic Characterization (Expected Data)

| Analytical Method | Key Spectral Features | Diagnostic Significance |
|---------------------------------|---|---|
| NMR (¹ H, 400 MHz) | 7.20 (d, J=7.5 Hz, 1H), 6.75 (d, J=7.5 Hz, 1H), 6.70 (s, 1H), 4.55 (s, 2H), 3.85 (s, 3H), 2.35 (s, 3H) | The sharp singlet at 4.55 ppm confirms the presence of the methoxy group. The absence of a broad peak confirms complete conversion. |
| NMR (¹³ C, 100 MHz) | 157.5, 140.2, 130.5, 124.1, 121.0, 111.5, 55.4 (CDCl ₃), 29.8 (CH ₃), 21.5 (CH ₃) | The benzylic carbon shift at 29.8 ppm is highly characteristic of a primary benzyl bromide. |
| IR (ATR) | 2950, 1610, 1505, 1250, 1030, 600 | The complete absence of the broad O-H stretch (~3300 cm ⁻¹) validates the absence of the alcohol precursor. |
| GC-MS (EI) | m/z: 214 / 216 (isotopic pair, 1:1 ratio), 135 (base peak) | The distinct 1:1 isotopic pattern at 214/216 confirms the incorporation of exactly one bromine atom. |

Storage, Stability, and Handling

Trustworthiness in chemical synthesis extends to the lifecycle management of the synthesized API intermediate.

- **Stability:** Benzyl bromides are highly susceptible to hydrolysis upon exposure to atmospheric moisture, which causes them to revert to the benzyl alcohol while generating corrosive HBr gas.
- **Storage Protocol:** The product must be stored in a tightly sealed amber glass vial, purged with an inert gas (argon or nitrogen), and kept refrigerated (2–8 °C) to suppress degradation and polymerization[2].
- **Handling & Safety:** As a potent alkylating agent, **2-Methoxy-4-methylbenzyl bromide** is a severe lachrymator, skin irritant, and potential mutagen. All manipulations must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

References

- Gonzalez, J., Jewell, T. M., Li, H., Linton, A., & Tatlock, J. H. (2006). Inhibitors of hepatitis c virus rna-dependent rna polymerase, and compositions and treatments using the same. WIPO Patent No. WO2006018725A1.
- ChemSynthesis. (n.d.). 2-Methoxy-4-methylbenzyl alcohol - C9H12O2. Chemical Synthesis Database. [[Link](#)]
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